molecular formula C14H17N5O2 B7348434 1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide

Cat. No. B7348434
M. Wt: 287.32 g/mol
InChI Key: CULLTNRQUNOASP-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide, also known as EPYC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a triazole-based inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. The inhibition of CK2 by this compound has been shown to have anti-cancer effects, as well as anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, this compound has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers.
One limitation of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. However, several solubilization methods have been developed to overcome this limitation.

Future Directions

There are several future directions for research on 1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of research, such as inflammation and infectious diseases.

Synthesis Methods

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled to form the final product. The exact details of the synthesis method have been published in several research articles and patents.

Scientific Research Applications

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide has been studied extensively for its potential use in various scientific research applications. One of the main areas of interest has been its use as a CK2 inhibitor. CK2 is a protein kinase that is overexpressed in many types of cancer, and its inhibition has been shown to have anti-cancer effects. This compound has been shown to inhibit CK2 activity both in vitro and in vivo, making it a promising candidate for cancer therapy.
This compound has also been studied for its potential use in other areas of research, such as neurodegenerative diseases, inflammation, and infectious diseases. In these studies, this compound has been shown to have anti-inflammatory and neuroprotective effects, as well as antimicrobial activity against various pathogens.

properties

IUPAC Name

1-ethyl-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-2-19-9-12(17-18-19)14(20)16-11-5-8-21-13(11)10-3-6-15-7-4-10/h3-4,6-7,9,11,13H,2,5,8H2,1H3,(H,16,20)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULLTNRQUNOASP-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)NC2CCOC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(N=N1)C(=O)N[C@@H]2CCO[C@H]2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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